molecular formula C14H25NO3 B4925564 3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B4925564
M. Wt: 255.35 g/mol
InChI Key: BNLAQWKIJVEPDI-UHFFFAOYSA-N
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Description

3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylcarbamoyl group and a trimethylcyclopentane ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid typically involves the reaction of a cyclopentanecarboxylic acid derivative with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl group. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole: Another compound with a tert-butylcarbamoyl group, used as an enzyme inhibitor.

    tert-Butyl carbamate: A simpler compound with similar functional groups, used in organic synthesis.

Uniqueness

3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is unique due to its specific structure, which combines a cyclopentane ring with a tert-butylcarbamoyl group.

Properties

IUPAC Name

3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)15-10(16)9-7-8-14(6,11(17)18)13(9,4)5/h9H,7-8H2,1-6H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLAQWKIJVEPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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